molecular formula C14H15F7O2 B052250 3-(Perfluorobutyryl)-(-)-camphor CAS No. 115224-00-5

3-(Perfluorobutyryl)-(-)-camphor

Cat. No. B052250
M. Wt: 348.26 g/mol
InChI Key: PEWOESYEGLBLNR-NSMOOJLNSA-N
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Description

The compound "3-(Perfluorobutyryl)-(-)-camphor" belongs to a class of chemicals that include perfluoroalkyl moieties, which are known for their unique properties, including chemical and thermal stability, and hydrophobic and lipophobic characteristics. This compound is of interest due to its potential applications in various fields, such as materials science, pharmaceuticals, and analytical chemistry.

Synthesis Analysis

The synthesis of related compounds, such as immobilized 3-(perfluoroalkanoyl)-(1R)-camphorate nickel complexes, involves the immobilization of these complexes onto poly(dimethylsiloxane) phases. These complexes have been synthesized, characterized, and used for enantioseparation abilities in gas chromatography, indicating the versatility and applicability of this compound class in separation sciences (Stockinger, Spallek, & Trapp, 2012).

Molecular Structure Analysis

The molecular structure of oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) shows a trimeric state in the solid form. It crystallizes in the cubic system with a planar V3O3 ring, highlighting the complex geometry and coordination environment around the vanadium atoms, which is crucial for its catalytic activity in asymmetric hetero Diels-Alder reactions (Togni, Rist, Rihs, & Schweiger, 1993).

Chemical Reactions and Properties

Research into the chemical reactions of camphor derivatives has shown the potential for creating fluorinated amino acids via photoinduced diastereoselective addition of perfluoroalkyl iodides to acrylic acid derivatives. This method allows for moderate to good stereoselectivities, offering a route to chiral fluorine-containing amino acids, which could be related to the reactivity and potential applications of "3-(Perfluorobutyryl)-(-)-camphor" (Yajima & Nagano, 2007).

Scientific Research Applications

  • Asymmetric Catalysis : A study by Gerstberger and Anwander (2001) explored the use of mesoporous inorganic/metalorganic hybrid materials, combining rare earth metal centers with chiral ligands including 3-(Perfluorobutyryl)-(-)-camphor, for asymmetric catalysis. They found that these materials displayed increased catalytic activity in asymmetric hetero-Diels–Alder cyclization reactions (Gerstberger & Anwander, 2001).

  • Toxicokinetics and Biotransformation : Völkel et al. (2006) investigated the toxicokinetics and biotransformation of 3-(4-Methylbenzylidene)camphor in rats after oral administration, which is a related compound. This study provides insights into the metabolism and elimination pathways of similar camphor derivatives (Völkel et al., 2006).

  • Receptor Activation and Desensitization : Xu, Blair, and Clapham (2005) examined how camphor activates and desensitizes the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) channel, a study relevant for understanding the molecular action of various camphor derivatives, including 3-(Perfluorobutyryl)-(-)-camphor (Xu, Blair, & Clapham, 2005).

  • Sunscreens and Cosmetic Applications : Research by Janjua et al. (2008) on the absorption and excretion of sunscreen ingredients, including 3-(4-Methylbenzylidene)camphor, highlights the relevance of studying the toxicological profile and skin penetration of 3-(Perfluorobutyryl)-(-)-camphor and related compounds in cosmetic applications (Janjua et al., 2008).

  • Organic Chemistry and NMR Techniques : A study by Yoneda et al. (2007) demonstrates the use of camphor in illustrating NMR techniques, which could be relevant for the structural analysis of 3-(Perfluorobutyryl)-(-)-camphor (Yoneda et al., 2007).

  • Chiroptical Properties and Crystal Structures : Lin et al. (2011) examined the relationship between crystal structures and chiroptical properties of chiral Yb(III) complexes with camphor-derivative β-diketone ligands, a study relevant to the structural and optical properties of 3-(Perfluorobutyryl)-(-)-camphor (Lin et al., 2011).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(1S,4S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOESYEGLBLNR-NSMOOJLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583510
Record name (1S,4S)-3-(Heptafluorobutyryl)camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorobutyryl)-(-)-camphor

CAS RN

115224-00-5
Record name (1S,4S)-3-(Heptafluorobutyryl)camphor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Heptafluorobutyryl-(-)-camphor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Gerstberger, R Anwander - Microporous and mesoporous materials, 2001 - Elsevier
Mesoporous inorganic/metalorganic hybrid materials combining grafted rare earth metal (yttrium) centers with different chiral ligands including l-(−)-3-(perfluorobutyryl)-camphor, 2,2′-…
Number of citations: 40 www.sciencedirect.com
Z Hou, Y Huang, Y Ruan, H Xu, Y Tan, LR Lin, Z Wu - RSC advances, 2023 - pubs.rsc.org
Six lanthanide complexes constructed from two chiral β-diketonates (D/L-fbc = 3-heptafluorobutyryl-(+)/(−)-camphorate), the stilbene derivative (E)-N′,N′-bis(pyridin-2-ylmethyl)-4-…
Number of citations: 1 pubs.rsc.org
JP Costes, C Duhayon, S Mallet‐Ladeira… - … A European Journal, 2016 - Wiley Online Library
Several theoretical investigations with CASSCF methods confirm that the magnetic behavior of Cu–Gd complexes can only be reproduced if the 5d Gd orbitals are included in the active …
U Koelle, C Rietmann, G Raabe - Organometallics, 1997 - ACS Publications
With [Cp*Ru(OMe)] 2 (1) as starting material, a number of 2,4-pentanedionato complexes Cp*Ru(2,4-pentanedionate) were prepared. The solid-state structure of Cp*Ru(1-phenyl-2,4-…
Number of citations: 26 pubs.acs.org
JM Fraile, JI Garcia, JA Mayoral - Chemical reviews, 2009 - ACS Publications
Among the different methods to obtain enantiomerically pure compounds, namely, resolution, diastereomeric synthesis, and enantioselective catalysis, the use of chiral catalysts1 is …
Number of citations: 359 pubs.acs.org
E Le Roux, R Anwander - Modern Surface Organometallic …, 2009 - Wiley Online Library
Surface organometallic chemistry (SOMC) represents a unique approach to generating novel hybrid materials of relevance for heterogeneous catalysis [1, 2]. SOMC produces highly …
Number of citations: 5 onlinelibrary.wiley.com

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